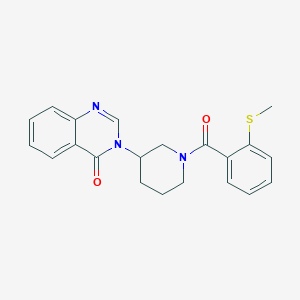

3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-27-19-11-5-3-9-17(19)20(25)23-12-6-7-15(13-23)24-14-22-18-10-4-2-8-16(18)21(24)26/h2-5,8-11,14-15H,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREQVASSDVIXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Cyclocondensation with Formamide

Anthranilic acid reacts with excess formamide (5 equivalents) under thermal conditions (150–160°C for 6 hours) to yield quinazolin-4(3H)-one. This method affords a 61% yield but suffers from prolonged reaction times and moderate efficiency. The reaction proceeds through intermediate imine formation, followed by cyclodehydration.

Key analytical data :

Microwave-Assisted Green Synthesis

Microwave irradiation significantly enhances reaction efficiency. Anthranilic acid and formamide subjected to microwave heating at 150°C for 20 minutes achieve an 87% yield. This method reduces energy consumption and avoids side products associated with prolonged heating.

Functionalization at the N-3 Position

The quinazolin-4(3H)-one undergoes alkylation or coupling at the N-3 position to introduce the piperidin-3-yl group.

Copper-Catalyzed Imidoylative Cross-Coupling

A copper-catalyzed reaction between 2-isocyanobenzoates and amines enables efficient N-3 functionalization. For example, ethyl 2-isocyanobenzoate reacts with piperidin-3-ylmethanamine in the presence of Cu(OAc)₂·H₂O (5 mol%) under microwave irradiation (150°C, 20 minutes). The reaction proceeds via imidoyl radical intermediates, followed by cyclization.

- Combine ethyl 2-isocyanobenzoate (1.0 mmol), piperidin-3-ylmethanamine (1.0 mmol), and Cu(OAc)₂·H₂O (0.05 mmol).

- Stir under microwave irradiation (150°C, 20 minutes).

- Extract with CH₂Cl₂, wash with NaHCO₃, dry over Na₂SO₄, and purify via column chromatography (cHex/EtOAc gradient).

Alkylation with Propargyl Bromide

Quinazolin-4(3H)-one reacts with propargyl bromide in dry acetone using K₂CO₃ as a base, yielding 3-propargyl derivatives. While this method primarily targets acetylenic side chains, analogous conditions can be adapted for piperidine introduction using halogenated piperidine precursors.

Introduction of 2-(Methylthio)benzoyl Group

The 2-(methylthio)benzoyl moiety is introduced via Schotten-Baumann acylation or peptide coupling.

Schotten-Baumann Acylation

Piperidine-substituted quinazolinone reacts with 2-(methylthio)benzoyl chloride under biphasic conditions (NaOH/H₂O and CH₂Cl₂). The reaction is facilitated by vigorous stirring at 0–5°C to minimize hydrolysis.

- Dissolve 3-(piperidin-3-yl)quinazolin-4(3H)-one (1.0 mmol) in CH₂Cl₂.

- Add 2-(methylthio)benzoyl chloride (1.2 mmol) dropwise under ice cooling.

- Stir for 4 hours, extract with CH₂Cl₂, wash with HCl (1 M), dry, and concentrate.

TBTU-Mediated Peptide Coupling

A more controlled approach uses 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent. This method, adapted from proteomimetic alkaloid synthesis, ensures high regioselectivity.

- Mix 3-(piperidin-3-yl)quinazolin-4(3H)-one (1.0 mmol), 2-(methylthio)benzoic acid (1.2 mmol), and TBTU (1.2 mmol) in acetonitrile.

- Add Et₃N (2.0 mmol) and stir at room temperature for 12 hours.

- Purify via flash chromatography (1% MeOH/CH₂Cl₂).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Column chromatography (SiO₂, cHex/EtOAc/Et₃N) achieves >95% purity, confirmed via HPLC.

Challenges and Optimization

Competing O-Alkylation

During N-3 functionalization, O-alkylation may occur if reaction conditions are suboptimal. Using polar aprotic solvents (e.g., DMF) and Cu(OAc)₂ catalysis suppresses this side reaction.

Epimerization Risk

Peptide coupling with TBTU may cause epimerization at the piperidine stereocenter. Low-temperature (0°C) reactions and shorter stirring times mitigate this risk.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

Reduction: Hydrogenation or reaction with reducing agents such as lithium aluminum hydride can reduce ketones and imines within the structure.

Substitution: Electrophilic aromatic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

Substituents: Halogens, alkyl groups using reagents like alkyl halides in the presence of bases or acids.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Corresponding alcohols, amines.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one has several scientific research applications, such as:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Acts as a probe for studying receptor interactions and enzyme inhibition.

Medicine: Potential lead compound for developing therapeutic agents, particularly in oncology and neurology.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one involves:

Molecular Targets: Interaction with specific receptors or enzymes, modulating their activity.

Pathways: The compound may influence signal transduction pathways, leading to altered cellular responses. The exact pathways are determined by the functional groups present and the nature of interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Variations and Substituent Effects

Quinazolinone derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Aliphatic vs. Aromatic Thioether Substituents

- Target Compound : Features a 2-(methylthio)benzoyl group, combining aromatic and sulfur-based properties.

- Aliphatic Thioether Derivatives : Compounds like 2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one () and 2-(1H-benzo[d]imidazol-2-yl)methylthio derivatives () show enhanced activity in carbonic anhydrase II (hCA II) inhibition (KI = 6.4–14.2 nM) compared to benzylthio analogs (KI = 66.5–173.4 nM) . The target’s aromatic thioether may reduce hCA II affinity but improve metabolic stability.

Piperidine Substitution Patterns

- Target Compound : The piperidine ring is functionalized with a 2-(methylthio)benzoyl group.

- Piperidine-Modified Analogs: Compounds like 3-((1-(2-fluoroethyl)piperidin-3-yl)methyl) derivatives () are used as PET tracers for GHS-R1a imaging.

Halogenated and Electron-Withdrawing Groups

- Chlorophenyl/Methoxyphenyl Derivatives : Compounds 23 and 24 () exhibit potent antihypertensive activity via α1-adrenergic receptor blockade. The target’s methylthio group could modulate electronic effects differently than halogens or methoxy groups .

- Fluorinated Analog Q13946: 3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one () is a non-cancer drug, highlighting fluorine’s role in enhancing binding affinity .

Therapeutic Potential and Limitations

- Antimicrobial Activity : Compounds like 9a and 9h () with fluorophenyl/chlorophenyl groups show antibacterial effects. The target’s benzoyl group may limit activity against Gram-negative bacteria due to reduced solubility .

- Anticancer Potential: Thioether-containing quinazolinones (e.g., compound 14 in ) inhibit cancer cell growth. The target’s piperidine-benzoyl moiety could be optimized for kinase inhibition .

Biological Activity

3-(1-(2-(Methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available quinazolinone derivatives. The general synthetic route includes:

- Formation of the Quinazolinone Core : Utilizing known methods such as cyclocondensation reactions involving isocyanides and amines.

- Introduction of the Piperidine and Benzoyl Moieties : Employing acylation reactions to attach the piperidine and methylthio-benzoyl substituents.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazolinone derivatives. For instance, compounds structurally related to this compound have shown promising results in vitro against various cancer cell lines. The mean growth inhibitory concentration (GI50) values for related compounds have been reported as follows:

| Compound | GI50 (µM) | Reference |

|---|---|---|

| 5-Fluorouracil | 18.60 | |

| Gefitinib | 3.24 | |

| Erlotinib | 7.29 | |

| 2-thioxo-3-(3,4,5-trimethoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one | 6.33 |

The introduction of a methylthio group has been associated with enhanced lipophilicity and improved cellular uptake, contributing to increased antitumor efficacy.

Antimycobacterial Activity

Quinazolinones have also been evaluated for their activity against Mycobacterium tuberculosis. The structure-activity relationship studies indicate that modifications at specific positions can significantly enhance antimycobacterial potency.

For example, a related compound exhibited moderate inhibitory activity against M. tuberculosis thymidylate kinase, a critical target in tuberculosis treatment:

| Compound | Inhibitory Activity | Reference |

|---|---|---|

| 2-thio-substituted quinazolinone | Moderate | |

| Novel analogs with polar substituents | Enhanced activity |

Case Studies

Case Study 1: Antitumor Efficacy

In a study evaluating various quinazolinone derivatives, it was found that those with methylthio substitutions exhibited significantly lower GI50 values compared to standard chemotherapeutics, suggesting a novel mechanism of action that warrants further investigation.

Case Study 2: Antimycobacterial Screening

A series of quinazolinones were screened against M. tuberculosis, revealing that certain modifications led to compounds with reduced cytotoxicity while maintaining efficacy against resistant strains.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by:

- Substituent Positioning : Variations in the position of the methylthio group can alter binding affinity to biological targets.

- Lipophilicity : Increased lipophilicity generally enhances membrane permeability and bioavailability.

- Functional Group Variations : Different functional groups can modulate pharmacokinetics and pharmacodynamics.

Q & A

Q. What are the optimized synthetic routes for 3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one, and what phase transfer catalysts enhance reaction efficiency?

The synthesis typically involves multi-step pathways, including:

- Step 1 : Condensation of 2-(methylthio)benzoyl chloride with piperidine derivatives to form the benzoyl-piperidine intermediate.

- Step 2 : Coupling the intermediate with quinazolin-4(3H)-one via nucleophilic substitution or amide bond formation.

Phase transfer catalysts like tetrabutylammonium bromide (TBAB) or crown ethers can enhance reaction rates and yields by facilitating interfacial interactions in biphasic systems .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : To confirm proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm and quinazolinone aromatic protons at δ 7.0–8.5 ppm).

- HRMS : For precise molecular weight determination (expected m/z ~423.15 [M+H]⁺).

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring) .

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?

Standard models include:

- Cell viability assays : MTT or SRB assays using human cancer cell lines (e.g., MCF-7, A549, or HeLa).

- Apoptosis studies : Flow cytometry with Annexin V/PI staining to assess programmed cell death.

- Migration assays : Scratch/wound healing models to evaluate anti-metastatic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across different cancer cell lines?

Discrepancies may arise from variations in:

- Cell culture conditions : Differences in serum concentration or incubation time.

- Compound solubility : Use of DMSO vs. aqueous buffers affects bioavailability.

- Assay protocols : Normalize data using internal controls (e.g., cisplatin as a reference) and replicate experiments under standardized conditions .

Q. What computational strategies predict the binding affinity of this compound with PI3K isoforms?

Approaches include:

- Molecular docking : Use software like AutoDock Vina to model interactions with PI3Kγ (PDB ID: 3K1) and identify key residues (e.g., Lys802, Val848).

- MD simulations : Assess binding stability over 100-ns trajectories using GROMACS.

- QSAR models : Corrogate substituent effects (e.g., methylthio vs. methoxy groups) on inhibitory potency .

Q. What methodologies elucidate the interaction between this compound and tyrosine kinase receptors?

Techniques to probe interactions:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized kinase domains.

- X-ray crystallography : Resolve co-crystal structures to identify hydrogen bonds with catalytic residues (e.g., DFG motif).

- Kinase inhibition profiling : Use Eurofins KinaseProfiler™ to screen against a panel of 100+ kinases .

Q. How does the substitution pattern on the benzoyl and piperidine moieties influence anti-inflammatory activity?

Structure-activity relationship (SAR) insights:

- Benzoyl substituents : Electron-withdrawing groups (e.g., -SMe) enhance COX-2 inhibition (IC₅₀ reduction by ~40% vs. unsubstituted analogs).

- Piperidine modifications : N-methylation reduces cytotoxicity but may decrease solubility.

- Quinazolinone core : Fluorination at C6 improves metabolic stability .

Q. How should researchers address discrepancies in solubility data across solvent systems?

Recommendations:

- Standardize solvents : Use USP-grade DMSO for stock solutions and PBS for dilution.

- Measure logP : Compare experimental (e.g., shake-flask method) vs. predicted values (ChemAxon).

- Thermal analysis : DSC/TGA to detect polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.